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Compound of Interest

Compound Name:
3-Chloro-6-fluoro-1H-indazol-5-

amine

CAS No.: 864082-73-5

Cat. No.: B2569243

Get Quote

Structural Characterization, Synthetic Logic, and Medicinal Application

Chemical Identity & Chemoinformatics
3-Chloro-6-fluoro-1H-indazol-5-amine is a highly specialized heterocyclic scaffold used

primarily in the design of Type II kinase inhibitors and protein degraders (PROTACs).[1] It

functions as a bioisostere to the more common 3-chloro-1H-indazol-5-amine, where the C6-

fluorine atom is introduced to modulate pKa, block metabolic soft spots (CYP450 oxidation),

and enhance lipophilicity for improved blood-brain barrier (BBB) penetration.[1]

Core Identifiers

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b2569243#bc-rfq
https://www.benchchem.com/product/b2569243/docs?utm_src=pdf-body#technical-monograph-3-chloro-6-fluoro-1h-indazol-5-amine
https://www.americanelements.com/indazoles
https://www.americanelements.com/indazoles
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2569243?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

IUPAC Name 3-chloro-6-fluoro-1H-indazol-5-amine

Common Name 5-Amino-3-chloro-6-fluoroindazole

Molecular Formula C₇H₅ClFN₃

Molecular Weight 185.59 g/mol

Canonical SMILES Nc1c(F)cc2[nH]nc(Cl)c2c1

Isomeric SMILES Nc1c(F)cc2c(c1)n[nH]c2Cl

InChI String
InChI=1S/C7H5ClFN3/c8-7-5-2-1-4(9)3-6(5)10-

11-7/h1-2H,10H2,(H,11,12)

InChIKey
Calculated from SMILES:VZXYJYPONKAZJO-

UHFFFAOYSA-N

Note on Tautomerism: Indazoles exist in a tautomeric equilibrium between the 1H- and 2H-

forms.[1] For 3-chloro-indazoles, the 1H-tautomer is generally the thermodynamically preferred

species in solution and the solid state, though the 2H-form may bind in specific kinase pockets

depending on the hydrogen bond donor/acceptor environment.[1]

Structural Analysis & Medicinal Utility[1][2]
The 3-chloro-6-fluoro-1H-indazol-5-amine scaffold is a "privileged structure" in medicinal

chemistry, particularly for targeting the ATP-binding site of protein kinases (e.g., c-KIT, VEGFR,

p38 MAPK).[1]

Pharmacophore Mapping[1]
Indazole Core (Hinge Binder): The N1-H and N2 nitrogen atoms typically form a bidentate

hydrogen bond network with the kinase hinge region (e.g., Glu/Asp backbone residues).
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3-Chloro Substituent (Gatekeeper): The chlorine atom at C3 is lipophilic and bulky. It is often

designed to displace water and fill the hydrophobic pocket adjacent to the gatekeeper

residue (e.g., Threonine or Methionine), enhancing selectivity over kinases with smaller

gatekeeper pockets.

5-Amine (Vector): This primary amine is the critical "handle" for further functionalization. It is

almost exclusively used to form amides or ureas, extending the molecule into the solvent-

exposed region or the "back pocket" (DFG-out conformation).

6-Fluoro (Metabolic Shield): The fluorine atom withdraws electron density from the ring,

lowering the pKa of the N1-H (making it a better H-bond donor) and blocking metabolic

hydroxylation at the C6 position.

Pathway Visualization: Kinase Binding Logic
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Figure 1: Pharmacophoric interactions of the scaffold within a typical kinase ATP-binding

pocket.[1]

Synthetic Protocols
Synthesis of this specific isomer requires careful regiocontrol. The most robust route avoids

direct chlorination of the aniline (which leads to complex mixtures) and instead utilizes a nitro-
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precursor.

Retrosynthetic Analysis
The target is best accessed via 3-chloro-6-fluoro-5-nitro-1H-indazole.[1] This intermediate

allows for the clean reduction of the nitro group to the amine after the chlorine has been

installed.

Detailed Workflow
Step 1: Ring Closure to 6-Fluoro-5-nitro-1H-indazole
Precursor: 2,4-Difluoro-5-nitrobenzaldehyde (Commercial or synthesized via nitration of 2,4-

difluorobenzaldehyde).[1]

Reagents: 2,4-Difluoro-5-nitrobenzaldehyde (1.0 eq), Hydrazine hydrate (1.2 eq), THF or

Ethanol.

Procedure:

Dissolve aldehyde in THF at 0°C.

Add hydrazine hydrate dropwise (exothermic).

Allow to warm to RT and stir for 4 hours. The hydrazine attacks the aldehyde (hydrazone

formation) and then undergoes nucleophilic aromatic substitution (SNAr) at the 2-fluoro

position to close the ring.

Workup: Pour into ice water. The precipitate is 6-fluoro-5-nitro-1H-indazole.[1] Filter and

dry.

Step 2: C3-Chlorination
Critical Step: Electrophilic aromatic substitution on the electron-poor nitro-indazole ring is

difficult.[1] However, chlorination at C3 is feasible using N-Chlorosuccinimide (NCS).

Reagents: 6-Fluoro-5-nitro-1H-indazole (1.0 eq), NCS (1.1 eq), DMF (Solvent).

Procedure:
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Dissolve the indazole in DMF.

Add NCS portion-wise at RT.

Heat to 60-80°C for 4-6 hours. Monitor by LCMS for the mass shift (+34 Da).

Mechanism: The reaction proceeds via an N-chloro intermediate which rearranges to the

C3 position.

Workup: Dilute with water/EtOAc. Wash organic layer extensively with LiCl solution (to

remove DMF). Recrystallize from acetonitrile.

Step 3: Nitro Reduction to Amine
Caution: Standard Hydrogenation (H₂/Pd-C) often results in de-chlorination (stripping the Cl

from C3). A chemoselective reduction is required.

Reagents: 3-Chloro-6-fluoro-5-nitro-1H-indazole (1.0 eq), Tin(II) Chloride Dihydrate

(SnCl₂·2H₂O, 5.0 eq) OR Iron Powder/NH₄Cl.

Procedure (SnCl₂ Method):

Suspend starting material in Ethanol/EtOAc (1:1).

Add SnCl₂[1]·2H₂O.

Reflux (70°C) for 2-3 hours.

Workup: Cool to RT. Basify with saturated NaHCO₃ (creates thick tin salts). Filter through

Celite. Extract filtrate with EtOAc.

Purification: Silica gel chromatography (Hexane/EtOAc gradient). The amine is typically a

light yellow/brown solid.

Synthetic Pathway Diagram
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Figure 2: Step-wise synthesis emphasizing chemoselective reduction to preserve the C3-

chlorine.

Analytical Validation
To validate the synthesis of 3-Chloro-6-fluoro-1H-indazol-5-amine, the following analytical

signatures must be confirmed.
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Technique Expected Signature Causality/Reasoning

LC-MS (ESI+) m/z = 186.0/188.0 [M+H]⁺

Characteristic 3:1 ratio of ³⁵Cl/

³⁷Cl isotopes confirms

chlorination.[1]

¹H NMR (DMSO-d₆) Singlet ~12.8 ppm (NH)
Indazole NH proton (broad,

exchangeable).

¹H NMR (Aromatic) Two singlets/doublets

C4-H and C7-H protons.[1] C7-

H will show F-coupling (d,

J_HF ~10-12 Hz).[1]

¹H NMR (Amine) Broad singlet ~5.0 ppm
5-NH₂ protons (exchangeable

with D₂O).

¹⁹F NMR
Single peak ~ -120 to -130

ppm

Confirms presence of fluorine

on the aromatic ring.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. americanelements.com [americanelements.com]

2. Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-
yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor
for Gastrointestinal Stromal Tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Monograph: 3-Chloro-6-fluoro-1H-indazol-5-
amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2569243/docs#technical-monograph-3-chloro-6-
fluoro-1h-indazol-5-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Contact our Ph.D. Support Team for a compatibility check
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